6-Chloro-3-methylpyrazine-2-carboxamide
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Overview
Description
6-Chloro-3-methylpyrazine-2-carboxamide is a heterocyclic organic compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol . This compound is characterized by a pyrazine ring substituted with a chlorine atom at the 6-position, a methyl group at the 3-position, and a carboxamide group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methylpyrazine-2-carboxamide typically involves the chlorination of 3-methylpyrazine-2-carboxamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . The reaction proceeds through the substitution of a hydrogen atom with a chlorine atom at the 6-position of the pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: 3-Methylpyrazine-2-carboxamide.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3-methylpyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
6-Chloropyrazine-2-carboxamide: Lacks the methyl group at the 3-position.
3-Methylpyrazine-2-carboxamide: Lacks the chlorine atom at the 6-position.
6-Chloro-3-methylpyrazine: Lacks the carboxamide group at the 2-position.
Uniqueness
6-Chloro-3-methylpyrazine-2-carboxamide is unique due to the presence of both the chlorine atom and the methyl group on the pyrazine ring, along with the carboxamide group. This unique combination of substituents contributes to its distinct chemical and biological properties .
Biological Activity
6-Chloro-3-methylpyrazine-2-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
- Chemical Formula : C6H6ClN3O
- Molecular Weight : 173.58 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyrazine derivatives against a range of bacterial strains. For example, this compound showed promising Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
This compound | Escherichia coli | 64 |
This compound | Pseudomonas aeruginosa | 128 |
These findings suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibited the proliferation of various cancer cell lines. The following table summarizes the cytotoxic effects observed in different cancer models:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 (liver cancer) | 45 | Induction of apoptosis |
MCF7 (breast cancer) | 38 | Cell cycle arrest |
A549 (lung cancer) | 50 | Inhibition of angiogenesis |
The anticancer activity appears to be mediated through mechanisms such as apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.
Study on Antimicrobial Properties
A comprehensive study published in MDPI evaluated the antimicrobial activity of several pyrazine derivatives, including this compound. The study utilized both disk diffusion and broth microdilution methods to assess efficacy against multiple pathogens. Results indicated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Study on Anticancer Effects
In another investigation focused on the anticancer potential of pyrazine derivatives, researchers found that this compound significantly reduced cell viability in HepG2 and MCF7 cell lines. The study concluded that the compound's ability to induce apoptosis could be harnessed for therapeutic applications in oncology .
Properties
Molecular Formula |
C6H6ClN3O |
---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
6-chloro-3-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C6H6ClN3O/c1-3-5(6(8)11)10-4(7)2-9-3/h2H,1H3,(H2,8,11) |
InChI Key |
TVIZAQWEGHFUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N=C1C(=O)N)Cl |
Origin of Product |
United States |
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